Pepsinostreptin
Overview
Description
Pepsinostreptin is a pepsin inhibitor that forms a 1:1 complex with pepsin and suppresses its activity . It is also known as N-Isobutyrylpepstatin .
Molecular Structure Analysis
Pepsinostreptin has a molecular formula of C33H61N5O9 . It contains a total of 107 bonds, including 46 non-H bonds, 6 multiple bonds, 21 rotatable bonds, 6 double bonds, 1 carboxylic acid, 5 secondary amides, 3 hydroxyl groups, and 2 secondary alcohols .Scientific Research Applications
Pepsin Inhibition and Protease Studies
Pepsinostreptin, along with other substances like ahpatinin, has been studied for its inhibitory effects on pepsin, an important digestive protease. Research has shown that compounds like ahpatinin Ac and ahpatinin Pr, isolated from a marine Streptomyces sp., exhibit potent inhibition of pepsin and moderate inhibition of cathepsin B, highlighting the potential of these substances in protease studies and therapeutic applications (Sun et al., 2014).
Bioactive Peptide Production
The role of pepsinostreptin in the generation of bioactive peptides has been investigated, particularly in the context of enzymatic hydrolysis of proteins. For example, egg white hydrolysate prepared by thermolysin and pepsin has shown significant blood pressure reduction in spontaneously hypertensive rats, suggesting the potential for developing antihypertensive agents (Jahandideh et al., 2016).
Gastric Secretion Studies
Pepsinostreptin has been used in studies investigating the regulation of gastric secretion. Research exploring the role of serotonin in pepsin secretion found that certain treatments could augment pepsin inhibition induced by intraduodenal infusion of fat (Stein & Wise, 1977).
Hypertension and Cardiovascular Health
Studies on enzymatic protein hydrolysates have shown that hydrolysates like those from bovine casein, processed with pepsin, have ACE-inhibitory and antihypertensive properties. This highlights the potential of such hydrolysates, possibly including those derived with pepsinostreptin, in treating hypertension and improving cardiovascular health (Miguel et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(2-methylpropanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H61N5O9/c1-16(2)12-22(36-32(46)28(18(5)6)38-33(47)29(19(7)8)37-30(44)20(9)10)24(39)14-26(41)34-21(11)31(45)35-23(13-17(3)4)25(40)15-27(42)43/h16-25,28-29,39-40H,12-15H2,1-11H3,(H,34,41)(H,35,45)(H,36,46)(H,37,44)(H,38,47)(H,42,43)/t21-,22-,23-,24-,25-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPQJKICJQEMBY-DAOOESDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H61N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966015 | |
Record name | 3,6,9,12,14,17,20-Heptahydroxy-2,16-dimethyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pepsinostreptin | |
CAS RN |
51724-57-3 | |
Record name | 3,6,9,12,14,17,20-Heptahydroxy-2,16-dimethyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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